

Characterization of Lipid Nanoparticles (LNPs) Using Dynamic Light Scattering (DLS)

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Compound of Interest

Compound Name: LNP Lipid-12

Cat. No.: B13360070

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably nucleic acids such as mRNA and siRNA.^{[1][2]} The physicochemical properties of LNPs are critical quality attributes (CQAs) that directly influence their stability, safety, and efficacy.^{[3][4]} Among the essential characterization techniques, Dynamic Light Scattering (DLS) is a fundamental method for determining key parameters such as particle size, polydispersity index (PDI), and zeta potential.^{[1][3][5][6]} This document provides a detailed protocol for the characterization of a representative LNP formulation, herein referred to as "**LNP Lipid-12**," by DLS.

Particle size is a critical parameter as it affects the biodistribution and cellular uptake of the nanoparticles.^{[1][7][8]} The Polydispersity Index (PDI) provides a measure of the heterogeneity of particle sizes in the sample; a lower PDI is indicative of a more monodisperse and stable formulation.^[9] Zeta potential is a measure of the surface charge of the LNPs, which is crucial for understanding their stability in suspension and their interaction with biological membranes.^{[4][10]}

Data Presentation

The following tables summarize typical quantitative data obtained from the DLS characterization of **LNP Lipid-12**. These values are representative and may vary depending on the specific formulation and manufacturing process.

Table 1: Hydrodynamic Size and Polydispersity Index (PDI) of **LNP Lipid-12**

Parameter	Value	Acceptance Criteria
Z-average Diameter (nm)	85.2 ± 2.5	70 - 150 nm
Polydispersity Index (PDI)	0.15 ± 0.05	< 0.3

Table 2: Zeta Potential of **LNP Lipid-12**

Parameter	Value (mV)	Rationale
Zeta Potential	+45.8 ± 3.1	A high positive zeta potential indicates good colloidal stability due to electrostatic repulsion between particles.

Experimental Protocols

This section details the methodologies for the characterization of **LNP Lipid-12** using DLS.

Materials and Equipment

- LNP Lipid-12** Sample: A suspension of LNPs formulated with a cationic or ionizable lipid (e.g., Lipid-12), helper lipids, cholesterol, and a PEGylated lipid.
- Dispersant: Deionized (DI) water or an appropriate buffer (e.g., 10 mM phosphate-buffered saline (PBS), pH 7.4). The dispersant should be filtered through a 0.22 µm filter to remove any particulate contaminants.
- DLS Instrument: A dynamic light scattering instrument capable of measuring particle size, PDI, and zeta potential (e.g., Malvern Zetasizer, Wyatt DynaPro).[\[8\]](#)[\[11\]](#)[\[12\]](#)

- Cuvettes: Disposable or cleanable cuvettes suitable for DLS and zeta potential measurements.
- Micropipettes and sterile, low-retention tips.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.

- **Sample Dilution:** Dilute the concentrated **LNP Lipid-12** stock solution in the filtered dispersant to an appropriate concentration. The optimal concentration will depend on the DLS instrument being used but is typically in the range of 0.1 to 1 mg/mL. Overly concentrated samples can lead to multiple scattering events, resulting in inaccurate size measurements.^[3]
- **Homogenization:** Gently mix the diluted sample by inverting the cuvette several times or by gentle pipetting. Avoid vigorous vortexing or sonication, as this can induce aggregation or disrupt the LNP structure.
- **Equilibration:** Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5 minutes before analysis. Temperature fluctuations can affect the viscosity of the dispersant and the Brownian motion of the particles, thereby influencing the size measurement.

DLS Measurement for Size and PDI

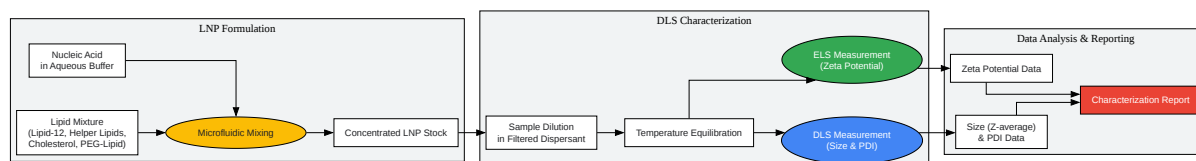
- **Instrument Setup:**
 - Turn on the DLS instrument and allow the laser to warm up for the manufacturer-recommended time.
 - Select the appropriate measurement parameters in the software, including the dispersant viscosity and refractive index, and the material refractive index for the LNPs.
 - Set the measurement temperature (e.g., 25°C).
 - Select the appropriate measurement angle (e.g., 173° for backscatter detection).^[3]

- Measurement Procedure:
 - Place the cuvette containing the diluted and equilibrated **LNP Lipid-12** sample into the instrument.
 - Initiate the measurement. The instrument will typically perform a series of measurements and average the results. A minimum of three replicate measurements is recommended.
 - The software will analyze the fluctuations in scattered light intensity to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter (Z-average) and PDI are calculated using the Stokes-Einstein equation.

Electrophoretic Light Scattering (ELS) for Zeta Potential

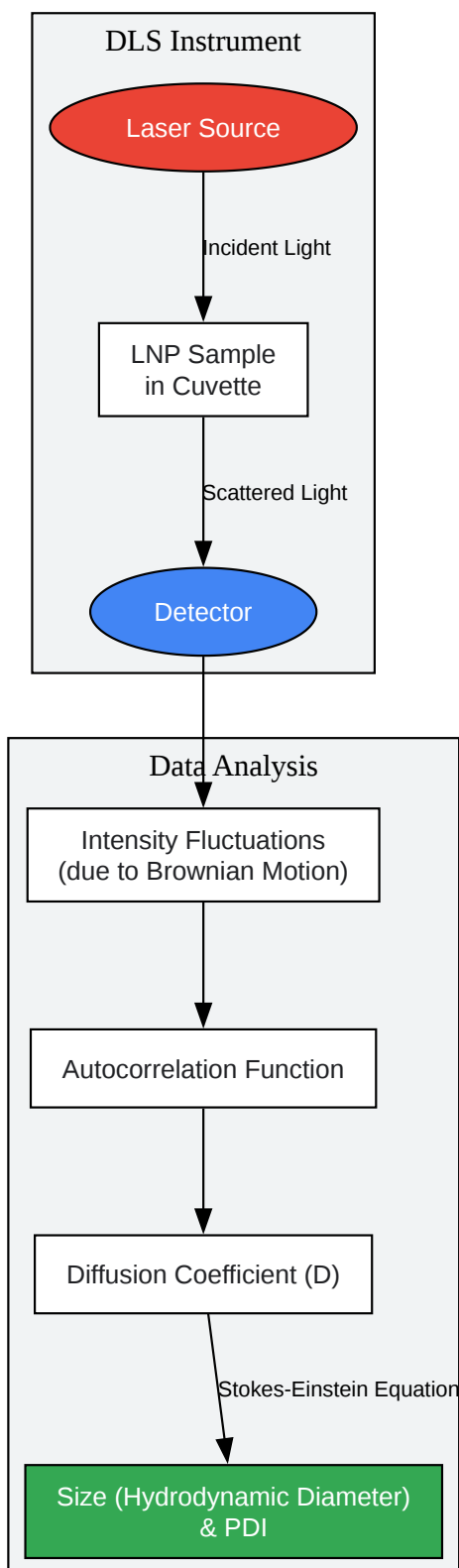
- Instrument Setup:
 - Ensure the instrument is equipped with the necessary components for zeta potential measurement, including the appropriate electrodes and cuvettes.
 - Select the zeta potential measurement mode in the software.
 - Enter the correct dispersant parameters (viscosity, dielectric constant).
- Measurement Procedure:
 - Carefully inject the diluted **LNP Lipid-12** sample into the zeta potential cell, ensuring no air bubbles are introduced.
 - Place the cell into the instrument.
 - Initiate the measurement. The instrument applies an electric field across the sample, causing the charged LNPs to move. The velocity of this movement is measured by detecting the Doppler shift of the scattered laser light.[\[10\]](#)
 - The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.
 - Perform at least three replicate measurements.

Diagrams



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Caption: Experimental workflow for LNP characterization by DLS.



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Caption: Principle of Dynamic Light Scattering (DLS) for size analysis.

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